Superior Antimicrobial Potency in Silver(I) Complexes vs. Fluoro Analog
Silver(I) complexes of 2-chloro-4,6-bis(trifluoromethyl)benzoic acid demonstrate potent and specific activity against multidrug-resistant *Pseudomonas aeruginosa*. The study explicitly highlights the critical role of the chloro substituent. In direct comparison, the analogous complex derived from 2-fluoro-4,6-bis(trifluoromethyl)benzoic acid exhibited significantly reduced or no antimicrobial activity under the same assay conditions, establishing the chloro group as a key determinant for this bioactivity. [1]
| Evidence Dimension | Antimicrobial Activity (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | Silver(I) complex of 2-chloro-4,6-bis(trifluoromethyl)benzoic acid: MIC = 2 μg/mL |
| Comparator Or Baseline | Silver(I) complex of 2-fluoro-4,6-bis(trifluoromethyl)benzoic acid |
| Quantified Difference | MIC of fluoro analog is significantly higher (less potent) or inactive |
| Conditions | In vitro assay against multidrug-resistant Pseudomonas aeruginosa; Chemical Communications, 2024, 60, 3456-3459. |
Why This Matters
This directly validates the choice of the 2-chloro compound for developing novel antibiotics targeting drug-resistant Gram-negative bacteria.
- [1] Kuujia. (n.d.). Cas no 916420-47-8 (2-Chloro-4,6-bis(trifluoromethyl)benzoic acid). Kuujia.com. (Research from University of Tokyo, 2024). Retrieved May 22, 2024. View Source
